molecular formula C6H11FO5 B12737777 2-deoxy-2-fluoro-beta-D-galactose CAS No. 28876-44-0

2-deoxy-2-fluoro-beta-D-galactose

Cat. No.: B12737777
CAS No.: 28876-44-0
M. Wt: 182.15 g/mol
InChI Key: ZCXUVYAZINUVJD-VFUOTHLCSA-N
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Description

2-deoxy-2-fluoro-beta-D-galactose is a synthetic monosaccharide derivative of galactose, where the hydroxyl group at the second carbon is replaced by a fluorine atom. This modification imparts unique properties to the molecule, making it valuable in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-deoxy-2-fluoro-beta-D-galactose typically involves nucleophilic fluorination. One common method starts with talose triflate (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-talopyranose) as the precursor. The nucleophilic fluorination is carried out using a fluorinating agent, followed by basic hydrolysis to yield the desired product . Another method involves the nucleophilic displacement reaction of methyl 3,4-O-isopropylidene-2-O-(trifluoromethanesulfonyl)-6-O-trityl-beta-D-talopyranoside with tetraalkylammonium fluorides in acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high radiochemical purity and sufficient yield for clinical and research applications. Quality control methods used for similar compounds, such as 2-deoxy-2-fluoro-D-glucose, are often adapted for this compound .

Chemical Reactions Analysis

Types of Reactions

2-deoxy-2-fluoro-beta-D-galactose undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom at the second carbon significantly influences its reactivity compared to its non-fluorinated counterpart.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include fluorinating agents, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and specific solvents to ensure selectivity and yield .

Major Products

The major products formed from reactions involving this compound depend on the type of reaction. For instance, nucleophilic substitution reactions typically yield fluorinated derivatives, while oxidation reactions can produce corresponding acids or ketones .

Mechanism of Action

The mechanism of action of 2-deoxy-2-fluoro-beta-D-galactose involves its interaction with specific enzymes and receptors in biological systems. The fluorine atom at the second carbon position allows the compound to mimic natural galactose while providing resistance to enzymatic degradation. This property makes it an effective tracer in metabolic studies and diagnostic imaging .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-deoxy-2-fluoro-beta-D-galactose is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a galactose analog while being resistant to enzymatic degradation makes it particularly valuable in metabolic and diagnostic applications .

Properties

CAS No.

28876-44-0

Molecular Formula

C6H11FO5

Molecular Weight

182.15 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol

InChI

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4+,5-,6-/m1/s1

InChI Key

ZCXUVYAZINUVJD-VFUOTHLCSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)F)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)F)O)O)O

Origin of Product

United States

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